molecular formula C48H91NO16S B3026236 N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide CAS No. 1292769-63-1

N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide

Cat. No. B3026236
CAS RN: 1292769-63-1
M. Wt: 970.3 g/mol
InChI Key: JMXDOGIVEGVEOO-SFAIZGPWSA-N
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Description

The compound seems to be a complex organic molecule that contains a sulfo-galactopyranosyl-glucopyranosyl moiety . This moiety is a type of oligosaccharide sulfate, consisting of a 3-O-sulfo-beta-D-galactopyranose residue and a D-glucopyranose residue joined in sequence by a (1->4) glycosidic bond .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It appears to contain a heptadecenyl and an octadecanamide group, along with a sulfo-galactopyranosyl-glucopyranosyl moiety .

Scientific Research Applications

Synthesis and Characterization of Glycosides

The synthesis of glycosides, especially those involving sulfated derivatives, is critical for understanding various biological processes and the development of therapeutic agents. For instance, Jacquinet (1990) elaborated on the synthesis of methyl glycosides of repeating units of chondroitin 4- and 6-sulfate, showcasing methodologies that could be applicable to synthesizing components similar to the compound Carbohydrate Research.

Glycolipids and Cerebroside Analogues

Research by Ting (2002) on new cerebroside analogues from the marine fungus Aspergillus flavipes highlights the importance of such compounds in understanding cell membrane components and potential pharmaceutical applications Journal of Heilongjiang Commercial College. The structural complexity and the presence of glycosyl groups in these cerebrosides bear relevance to the study and applications of the given compound.

Enzymatic Resistance and Biological Interactions

Albrecht et al. (1995) discussed the synthesis of fluorescent and radioactive analogues of lactosylceramides and glucosylceramide containing beta-thioglycosidic bonds that are resistant to enzymatic degradation Carbohydrate Research. This research indicates the significance of modifying glycolipids for biological studies, potentially offering insights into the behavior and applications of the compound within cellular environments.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO16S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-61-47-43(56)42(55)45(39(34-51)63-47)64-48-44(57)46(65-66(58,59)60)41(54)38(33-50)62-48/h29,31,36-39,41-48,50-52,54-57H,3-28,30,32-35H2,1-2H3,(H,49,53)(H,58,59,60)/b31-29+/t36-,37+,38+,39+,41-,42+,43+,44+,45+,46-,47+,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXDOGIVEGVEOO-SFAIZGPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OS(=O)(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OS(=O)(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO16S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide

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